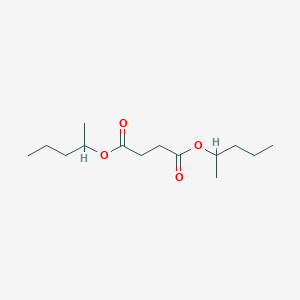
Dipentan-2-yl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentan-2-yl butanedioate, also known as dipentyl butanedioate, is an organic compound with the molecular formula C14H26O4. It is an ester derived from butanedioic acid and pentanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentan-2-yl butanedioate can be synthesized through the esterification of butanedioic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of bio-derived butanedioic acid and pentanol is also being explored to produce this ester in a more sustainable manner .
Chemical Reactions Analysis
Types of Reactions
Dipentan-2-yl butanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and pentanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and pentanol.
Transesterification: A different ester and the original alcohol.
Reduction: Butanediol and pentanol.
Scientific Research Applications
Dipentan-2-yl butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biodegradable polymers and as a plasticizer in biocompatible materials.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Mechanism of Action
The mechanism of action of dipentan-2-yl butanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and pentanol, which can then participate in various biochemical processes. The esterification and hydrolysis reactions are catalyzed by enzymes such as esterases, which facilitate the conversion of the ester to its constituent acids and alcohols .
Comparison with Similar Compounds
Similar Compounds
Dipentyl succinate: Similar in structure but derived from succinic acid.
Diamyl succinate: Another ester of succinic acid with a different alcohol component.
Butanedioic acid, dipentyl ester: Another name for dipentan-2-yl butanedioate.
Uniqueness
This compound is unique due to its specific esterification of butanedioic acid with pentanol, which imparts distinct physical and chemical properties. Its biodegradability and potential for use in sustainable materials make it a valuable compound in various applications .
Properties
CAS No. |
6624-65-3 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
dipentan-2-yl butanedioate |
InChI |
InChI=1S/C14H26O4/c1-5-7-11(3)17-13(15)9-10-14(16)18-12(4)8-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
CEQBTPMAKXLIOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)CCC(=O)OC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


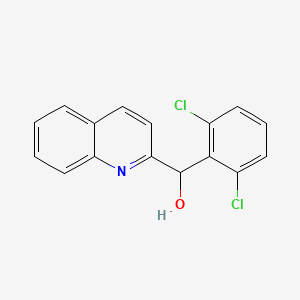
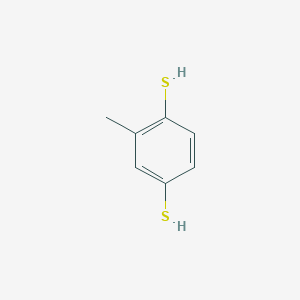
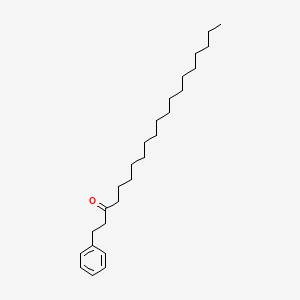
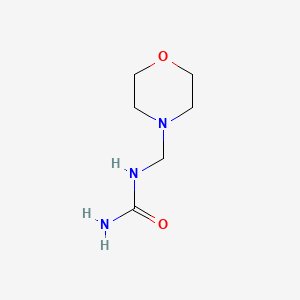


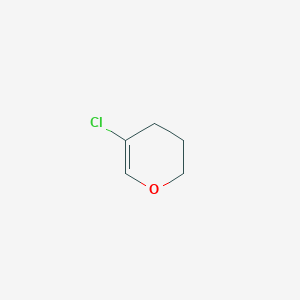



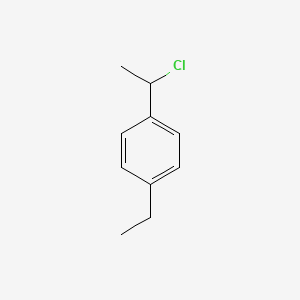

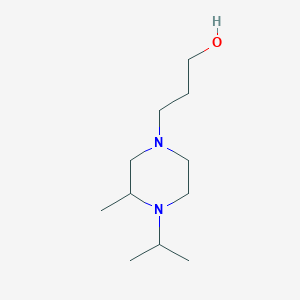
![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)
